molecular formula C24H32N2O5 B277827 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Numéro de catalogue B277827
Poids moléculaire: 428.5 g/mol
Clé InChI: IMRXEYSXSYLVLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MEM-TB, is a compound with potential therapeutic applications in the field of tuberculosis treatment. This compound belongs to the class of benzamides and is a derivative of the well-known drug thioridazine.

Mécanisme D'action

The exact mechanism of action of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is not yet fully understood. However, it has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the bacterial cell membrane. This disruption leads to the leakage of essential cellular components and eventual cell death.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to have low toxicity and good bioavailability. In vitro studies have demonstrated that 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has potent activity against drug-resistant strains of Mycobacterium tuberculosis. Additionally, 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to have synergistic effects when used in combination with other antibiotics.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its potential to be used in combination with existing antibiotics to treat drug-resistant tuberculosis. However, one of the limitations of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its relatively low potency compared to other drugs currently in development for tuberculosis treatment.

Orientations Futures

There are several future directions for research on 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One area of research could focus on improving the potency of the compound through structural modifications. Another area of research could focus on the development of new drug delivery systems to improve the bioavailability of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. Additionally, clinical trials are needed to determine the safety and efficacy of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide in humans.
Conclusion:
In conclusion, 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has the potential to be a valuable addition to the current arsenal of drugs used to treat tuberculosis. Its low toxicity and good bioavailability make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 4-(morpholin-4-ylmethyl)aniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonia to yield 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. The purity of the final product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Applications De Recherche Scientifique

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential use in the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis that primarily affects the lungs. The current treatment for tuberculosis involves a combination of antibiotics that need to be taken for at least six months. However, the emergence of drug-resistant strains of tuberculosis has made the development of new drugs a priority.

Propriétés

Nom du produit

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Formule moléculaire

C24H32N2O5

Poids moléculaire

428.5 g/mol

Nom IUPAC

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C24H32N2O5/c1-4-29-21-15-19(16-22(30-5-2)23(21)31-6-3)24(27)25-20-9-7-18(8-10-20)17-26-11-13-28-14-12-26/h7-10,15-16H,4-6,11-14,17H2,1-3H3,(H,25,27)

Clé InChI

IMRXEYSXSYLVLD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

SMILES canonique

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.